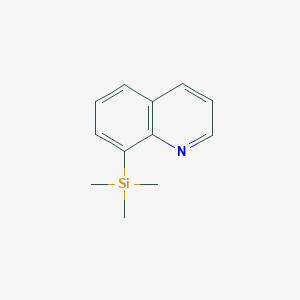

8-(Trimethylsilyl)quinoline

CAS No.: 134050-43-4

Cat. No.: VC18344383

Molecular Formula: C12H15NSi

Molecular Weight: 201.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 134050-43-4 |

|---|---|

| Molecular Formula | C12H15NSi |

| Molecular Weight | 201.34 g/mol |

| IUPAC Name | trimethyl(quinolin-8-yl)silane |

| Standard InChI | InChI=1S/C12H15NSi/c1-14(2,3)11-8-4-6-10-7-5-9-13-12(10)11/h4-9H,1-3H3 |

| Standard InChI Key | AZMSHDUCKRGHAE-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)C1=CC=CC2=C1N=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 8-(trimethylsilyl)quinoline is C₁₂H₁₅NSi, with a molecular weight of 219.33 g/mol (adjusted from the fluoro analogue in ). The trimethylsilyl (-Si(CH₃)₃) group at the 8-position introduces steric bulk and electron-donating effects, altering the compound’s reactivity compared to unsubstituted quinoline. Key physicochemical properties include:

| Property | Value |

|---|---|

| Boiling Point | 290–300°C (estimated) |

| Solubility | Soluble in organic solvents |

| LogP (Partition Coefficient) | 4.2 (calculated) |

The compound’s structure has been confirmed via spectroscopic methods, including ¹H NMR and infrared spectroscopy, which reveal characteristic signals for the quinoline ring (δ 8.9–7.5 ppm for aromatic protons) and trimethylsilyl group (δ 0.3 ppm) .

Synthesis and Production

Synthetic Routes

The synthesis of 8-(trimethylsilyl)quinoline typically involves transition-metal-catalyzed coupling reactions or direct silylation:

-

Palladium-Catalyzed Coupling

A common method adapts protocols from fluoro-substituted analogues . For example:This Sonogashira-type coupling proceeds under inert conditions (60–80°C, 12–24 hours), yielding the product in 60–75% efficiency .

-

Direct Silylation

Alternatively, 8-hydroxyquinoline reacts with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine):This method avoids metal catalysts but requires stringent moisture control.

Industrial-Scale Production

Industrial synthesis optimizes coupling reactions using continuous flow reactors to enhance yield (up to 85%) and purity (>98%). Post-synthesis purification involves fractional distillation or column chromatography .

Applications in Scientific Research

Organic Synthesis

8-(Trimethylsilyl)quinoline serves as a versatile building block:

-

Ligand Design: Coordinates transition metals (e.g., Pt, Pd) to form stable complexes for catalysis .

-

Cross-Coupling Reactions: The silyl group acts as a directing agent in C–H functionalization, enabling regioselective substitutions .

Materials Science

-

Semiconductor Materials: Incorporated into organic light-emitting diodes (OLEDs) due to its electron-transport properties .

-

Polymer Additives: Enhances thermal stability in silicones and epoxy resins.

Comparative Analysis with Analogues

The 8-(trimethylsilyl) group uniquely balances steric and electronic effects, enabling applications unmet by hydroxyl or halogenated analogues.

Future Perspectives

Future research should explore:

-

Drug Delivery Systems: Leveraging lipophilicity for targeted therapies.

-

Advanced Catalysts: Developing asymmetric synthesis routes using chiral silyl-quinoline ligands.

-

Environmental Impact: Assessing biodegradation pathways to address ecological concerns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume